molecular formula C9H8N2O3 B13152066 (4-Nitrobenzofuran-2-yl)methanamine

(4-Nitrobenzofuran-2-yl)methanamine

Cat. No.: B13152066
M. Wt: 192.17 g/mol
InChI Key: HRIMMEPRRLKGAM-UHFFFAOYSA-N
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Description

(4-Nitrobenzofuran-2-yl)methanamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrobenzofuran-2-yl)methanamine typically involves the nitration of benzofuran followed by the introduction of the methanamine group. One common method is the electrophilic nitration of benzofuran using nitric acid and acetic acid, which yields 4-nitrobenzofuran. This intermediate can then be reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the use of sodium hydride as a base in an anhydrous environment can improve the efficiency of the reaction and reduce the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-Aminobenzofuran-2-yl)methanamine.

    Substitution: Various substituted benzofuran derivatives.

    Condensation: Schiff bases with potential biological activities.

Scientific Research Applications

(4-Nitrobenzofuran-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Nitrobenzofuran-2-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanamine group can also participate in hydrogen bonding and electrostatic interactions with molecular targets, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the nitro and methanamine groups.

    4-Nitrobenzofuran: Lacks the methanamine group but has similar biological activities.

    (4-Aminobenzofuran-2-yl)methanamine: The reduced form of (4-Nitrobenzofuran-2-yl)methanamine.

Uniqueness

This compound is unique due to the presence of both the nitro and methanamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(4-nitro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H8N2O3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5,10H2

InChI Key

HRIMMEPRRLKGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)CN)[N+](=O)[O-]

Origin of Product

United States

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